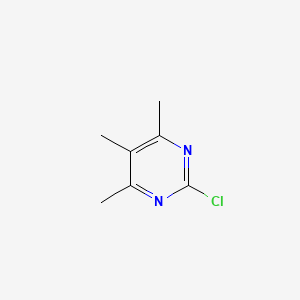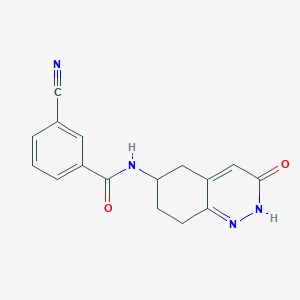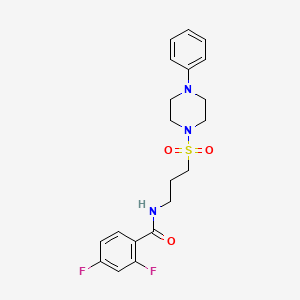
2-Chloro-4,5,6-trimethylpyrimidine
Übersicht
Beschreibung
2-Chloro-4,5,6-trimethylpyrimidine is a chemical compound with the linear formula C7H9ClN2 . It has a molecular weight of 156.61 .
Synthesis Analysis
The synthesis of 2-Chloro-4,5,6-trimethylpyrimidine can be achieved using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for 2-Chloro-4,5,6-trimethylpyrimidine is 1S/C7H9ClN2/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3 . The InChI key is RGEZZAHULVFHET-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Chloro-4,5,6-trimethylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .Physical And Chemical Properties Analysis
2-Chloro-4,5,6-trimethylpyrimidine is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Heterocyclic Ring Expansions
2-Chloro-4,5,6-trimethylpyrimidine is used in the study of heterocyclic ring expansions. For instance, the reaction of certain imidazoles and triazoles with dichlorocarbene leads to the formation of products including 2-chloro-4,5,6-trimethylpyrimidine. This research helps in understanding the mechanisms and product distribution in these chemical reactions (Jones & Rees, 1969).
2. Synthesis of Fluoropyrimidines
In the synthesis of simple fluoropyrimidines, 2-Chloro-4,5,6-trimethylpyrimidine plays a role. The study of the reaction kinetics and properties of these fluoropyrimidines is crucial in expanding the understanding of pyrimidine chemistry and its applications (Brown & Waring, 1974).
3. Chlorination Reactions in Water Treatment
Research on the chlorination of trimethoprim (an antibacterial agent) shows that 2-Chloro-4,5,6-trimethylpyrimidine is a potential reaction product. This study is significant in understanding the fate of pharmaceuticals during water treatment processes (Dodd & Huang, 2007).
4. Development of Pyridine-Based Ligands
2-Chloro-4,5,6-trimethylpyrimidine has been used in the development of pyridine-based ligands for supramolecular chemistry, illustrating its importance in the field of organic synthesis and ligand design (Schubert & Eschbaumer, 1999).
5. Reactions with Electrophilic Reagents
Studies on the reactions of 2,4,6-trialkylpyrimidine 1,3-dioxides with electrophilic reagents reveal the behavior of 2-Chloro-4,5,6-trimethylpyrimidine under various chemical conditions. These findings contribute to a deeper understanding of pyrimidine chemistry (Tikhonov et al., 1981).
Safety And Hazards
The safety data sheet for 2-Chloro-4,5,6-trimethylpyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Eigenschaften
IUPAC Name |
2-chloro-4,5,6-trimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEZZAHULVFHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5,6-trimethylpyrimidine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2427056.png)
![2,3-Dihydrofuro[2,3-C]pyridin-7-amine](/img/structure/B2427057.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B2427058.png)


![N-(3,4-dimethoxyphenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2427063.png)

![6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2427067.png)


![6-(Indolin-1-ylmethyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2427073.png)
![7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427074.png)
![11-[(Furan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2427075.png)
